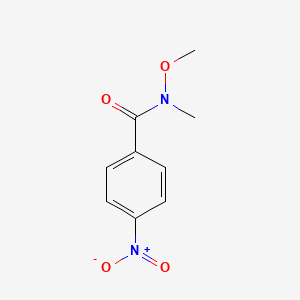

N-methoxy-N-methyl-4-nitrobenzamide

説明

Contextualizing N-Methoxy-N-methylamides as Weinreb Amides in Organic Synthesis

N-methoxy-N-methylamides are more commonly known in the scientific community as Weinreb amides, named after their developers, Steven M. Weinreb and Steven Nahm. numberanalytics.com The introduction of the Weinreb amide in 1981 was a revolutionary development in organic synthesis, providing a reliable method for the preparation of ketones and aldehydes. numberanalytics.comwikipedia.org These amides are defined by the N-methoxy-N-methylamide functional group. numberanalytics.com

The primary significance of Weinreb amides lies in their reaction with highly reactive organometallic reagents, such as Grignard reagents and organolithium species. wikipedia.orgwisc.edu A major challenge in using these reagents with other carboxylic acid derivatives is their propensity for over-addition, leading to the formation of tertiary alcohols instead of the desired ketone. wikipedia.orgwisc.edu Weinreb amides elegantly solve this problem. researchgate.net Upon nucleophilic attack by an organometallic reagent, a stable five-membered cyclic tetrahedral intermediate is formed. researchgate.netorientjchem.org This stability arises from the chelation of the metal ion by the oxygen atoms of both the carbonyl and the N-methoxy group. wikipedia.orgwisc.edu This chelated intermediate prevents the collapse of the tetrahedral structure and subsequent over-addition, even when an excess of the organometallic reagent is used. wisc.eduresearchgate.net The desired ketone or aldehyde is then cleanly liberated during aqueous workup. wisc.edu

Due to this unique reactivity, Weinreb amides have become crucial intermediates in the synthesis of complex molecules, including a wide array of natural products and pharmaceuticals. numberanalytics.comwikipedia.org They serve as excellent acylating agents, valued for their ability to form carbon-carbon bonds under mild conditions with high yields and selectivity. unito.itsioc-journal.cn

The Significance of the Nitro Group Substitution in Benzamide (B126) Derivatives

The presence of a nitro group (–NO₂) on the benzamide scaffold, as in N-methoxy-N-methyl-4-nitrobenzamide, profoundly influences the molecule's chemical properties. ontosight.ainumberanalytics.com The nitro group is one of the most powerful electron-withdrawing groups in organic chemistry, exerting its influence through both inductive and resonance effects. nih.govyoutube.com This strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring to which it is attached. nih.gov

Historical Development and Evolution of Synthetic Methodologies for N-Methoxy-N-methylbenzamides

The synthesis of N-methoxy-N-methylamides, or Weinreb amides, has evolved significantly since its inception. The original method, reported by Weinreb and Nahm in 1981, involved the reaction of acid chlorides with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. wikipedia.orgmychemblog.com This foundational method provided a straightforward route to these valuable intermediates. researchgate.netorientjchem.org

Recognizing the utility of Weinreb amides, chemists soon developed a variety of alternative synthetic routes to broaden their applicability and improve efficiency. researchgate.netorientjchem.org Methodologies were expanded to allow for the synthesis of Weinreb amides directly from a range of starting materials, including carboxylic acids, esters, lactones, and anhydrides. researchgate.netorientjchem.orgresearchgate.net The direct conversion from carboxylic acids is particularly attractive as it avoids the often harsh conditions required to first generate an acid chloride. orientjchem.org

This evolution was driven by the development of new coupling reagents. Early methods used reagents like trimethylaluminum (B3029685) (AlMe₃) to convert esters into Weinreb amides. orientjchem.orgorientjchem.org Subsequently, a host of peptide coupling reagents were adapted for this purpose, such as those involving carbodiimides (e.g., EDC) and additives like hydroxybenzotriazole (B1436442) (HOBt). nih.gov Other efficient reagents were introduced, including triazine-based coupling agents like 2-chloro-4,6-dimethoxy-1,3,5-triazine (B118884) (CDMT) and 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM), which facilitate the reaction under mild conditions. unito.itorientjchem.orgresearchgate.net More recent advancements include palladium-catalyzed aminocarbonylation reactions, which can form Weinreb amides from aryl bromides, further expanding the synthetic toolkit. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 52898-51-8 | abovchem.com |

| Molecular Formula | C₉H₁₀N₂O₄ | abovchem.com |

| Molecular Weight | 210.19 g/mol | abovchem.com |

| IUPAC Name | This compound | bldpharm.com |

Table 2: Evolution of Synthetic Methods for Weinreb Amides

| Starting Material | Key Reagents | Description | Source(s) |

| Acid Chlorides | N,O-dimethylhydroxylamine HCl, Base (e.g., Pyridine) | The original method for synthesizing Weinreb amides. | wikipedia.orgmychemblog.com |

| Carboxylic Acids | N,O-dimethylhydroxylamine HCl, Coupling Agents (e.g., EDC, HOBt, DCC) | Direct conversion using standard peptide coupling conditions. | unito.itnih.gov |

| Carboxylic Acids | N,O-dimethylhydroxylamine HCl, Triazine Reagents (e.g., CDMT, DMT-MM) | Highly efficient conversion under mild conditions. | unito.itorientjchem.orgresearchgate.net |

| Esters / Lactones | N,O-dimethylhydroxylamine, AlMe₃ or Me₂AlCl | Amination of esters using organoaluminum reagents. | orientjchem.orgmychemblog.com |

| Aryl Halides | N,O-dimethylhydroxylamine, CO, Palladium Catalyst (e.g., Pd(OAc)₂) | Modern method involving palladium-catalyzed aminocarbonylation. | wikipedia.org |

Compound Names

Structure

2D Structure

3D Structure

特性

IUPAC Name |

N-methoxy-N-methyl-4-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4/c1-10(15-2)9(12)7-3-5-8(6-4-7)11(13)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBWDDHAYEOGPMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=O)C1=CC=C(C=C1)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30388141 | |

| Record name | N-methoxy-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52898-51-8 | |

| Record name | N-methoxy-N-methyl-4-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30388141 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N Methoxy N Methyl 4 Nitrobenzamide and Analogues

Classical and Convergent Synthesis Strategies

The traditional and most direct methods for synthesizing N-methoxy-N-methyl-4-nitrobenzamide rely on the coupling of a 4-nitrobenzoic acid derivative with N,O-dimethylhydroxylamine or its salts. These strategies are often characterized by their reliability and the use of well-established chemical transformations.

Acylation Reactions with N,O-Dimethylhydroxylamine Derivatives

A fundamental and widely practiced method for the synthesis of this compound involves the acylation of N,O-dimethylhydroxylamine hydrochloride. chemicalbook.com This approach typically utilizes an activated form of 4-nitrobenzoic acid, most commonly the acid chloride, in the presence of a base to neutralize the hydrochloric acid released during the reaction.

The reaction is generally carried out in an inert solvent, such as dichloromethane, at controlled temperatures to ensure high yields and purity of the final product. The choice of base is critical and can influence the reaction's efficiency. Common bases include pyridine (B92270) or triethylamine, which effectively scavenge the acid byproduct. chemicalbook.com The first reported synthesis of Weinreb amides involved treating N,O-dimethylhydroxylamine with trimethylaluminum (B3029685) as a coupling reagent. orientjchem.org

A variety of reaction conditions have been explored to optimize the synthesis of Weinreb amides. For instance, the use of different solvents and bases can be tailored to the specific substrate and scale of the reaction.

Transformation from Carboxylic Acids and Derivatives

Directly converting carboxylic acids and their derivatives into Weinreb amides is a highly attractive and straightforward approach. rsc.org This circumvents the need to pre-form highly reactive species like acid chlorides, often leading to improved atom economy and milder reaction conditions.

The use of activated carboxylic acid derivatives remains a robust and frequently employed strategy for Weinreb amide synthesis. wisc.edursc.org The most common activated derivative is the acid chloride, such as 4-nitrobenzoyl chloride. This highly reactive electrophile readily undergoes nucleophilic acyl substitution with N,O-dimethylhydroxylamine. chemicalbook.com

The general procedure involves dissolving the acid chloride in a suitable solvent and adding the hydroxylamine (B1172632) derivative, often as its hydrochloride salt, along with a base. The reaction is typically exothermic and may require cooling to maintain control and prevent side reactions.

| Starting Material | Reagent | Product | Yield | Reference |

| 4-nitrobenzoyl chloride | N,O-dimethylhydroxylamine hydrochloride, Pyridine | This compound | High | chemicalbook.com |

| Acetyl chloride | N,O-dimethylhydroxylamine hydrochloride, Triethylamine | N-methoxy-N-methylacetamide | 78% | chemicalbook.com |

| This table showcases the synthesis of Weinreb amides from activated acid chlorides. |

Esters can also serve as precursors, though they are generally less reactive than acid chlorides. Their conversion to Weinreb amides often requires more forcing conditions or the use of specific catalysts.

To avoid the often harsh conditions required for the preparation of acid chlorides, a plethora of coupling reagents have been developed to facilitate the direct amidation of carboxylic acids. These reagents activate the carboxylic acid in situ, forming a highly reactive intermediate that is then readily attacked by N,O-dimethylhydroxylamine.

Commonly used coupling reagents include:

Phosphorus oxychloride (POCl₃): A powerful dehydrating agent that can promote the formation of the amide bond.

1,1'-Carbonyldiimidazole (CDI): This reagent reacts with the carboxylic acid to form an acylimidazolide, which is a highly effective acylating agent. orgsyn.orgscispace.com The byproducts, imidazole (B134444) and carbon dioxide, are easily removed. orgsyn.org

4-(4,6-Dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM): A triazine-based coupling agent that has proven effective in the synthesis of hydroxamates and Weinreb amides from carboxylic acids. orientjchem.org

The choice of coupling reagent often depends on the substrate's functional group tolerance and the desired reaction conditions. Many of these methods offer high yields and proceed without significant racemization for chiral carboxylic acids. tandfonline.com

| Carboxylic Acid | Coupling Reagent | Product | Yield | Reference |

| Benzoic acid | Trichloromethyl chloroformate/Triethylamine | N-methoxy-N-methyl benzamide (B126) | High | researchgate.net |

| Benzoic acid | Trichloroacetonitrile/Triphenylphosphine | N-methoxy-N-methyl benzamide | 93% | psu.edu |

| Various | 2-Chloro-1-methylpyridinium iodide | Corresponding N-methoxy-N-methylamides | High | tandfonline.com |

| This table presents various coupling reagents and their effectiveness in synthesizing Weinreb amides. |

The synthesis of Weinreb amides from sterically hindered carboxylic acids can be particularly challenging, often resulting in low yields or failure with standard coupling methods. organic-chemistry.orgnih.gov To address this, specific and more potent activating agents have been developed.

One effective method involves the use of methanesulfonyl chloride and triethylamine. organic-chemistry.orgnih.govacs.org In this procedure, the carboxylic acid is believed to form a mixed anhydride (B1165640) with methanesulfonic acid, which is a highly reactive species. This intermediate then readily reacts with N,O-dimethylhydroxylamine to furnish the desired Weinreb amide in good yields, typically ranging from 59% to 88%. organic-chemistry.orgnih.govacs.org A notable advantage of this method is the ease of removal of the major byproduct, N-methoxy-N-methylmethanesulfonamide, under vacuum. organic-chemistry.orgnih.gov This technique has been successfully applied to both aromatic and aliphatic systems and is known to avoid epimerization of stereogenic centers. organic-chemistry.org

Modern and Catalytic Synthetic Approaches

While classical methods for Weinreb amide synthesis are well-established, modern approaches are increasingly focusing on catalytic and more atom-economical transformations. These methods aim to reduce waste and utilize milder reaction conditions.

Recent advancements include the development of catalytic dehydrative amidation of carboxylic acids. One such example is the use of a diboronic acid anhydride catalyst, which has been successfully employed for the synthesis of Weinreb amides from α- or β-hydroxycarboxylic acids. rsc.orgrsc.org This represents the first instance of a catalytic dehydrative condensation for Weinreb amide synthesis. rsc.org

Palladium-catalyzed aminocarbonylation has also emerged as a powerful tool. acs.org This method allows for the direct transformation of lactam-, lactone-, and thiolactone-derived triflates into N-methoxy-N-methylamides under an atmospheric pressure of carbon monoxide at room temperature. acs.org Furthermore, iron-catalyzed N═S bond coupling reactions of N-methoxy amides with sulfoxides have been developed for the synthesis of N-acyl sulfoximines. acs.org

These modern catalytic systems offer significant advantages in terms of efficiency and environmental impact, paving the way for more sustainable synthetic routes to this compound and its analogues.

Transition-Metal Catalyzed Aminocarbonylation of Aryl Halides

Transition-metal catalysis is a cornerstone in the synthesis of amides from aryl halides. Aminocarbonylation, which incorporates a carbonyl group and an amine in a single step, is a powerful method for constructing the benzamide core. This approach is particularly valuable for synthesizing N-methoxy-N-methylbenzamides by using N,O-dimethylhydroxylamine as the amine source.

Recent advancements have focused on utilizing earth-abundant, first-row transition metals, moving away from precious metals like palladium. Cobalt and nickel have emerged as effective catalysts for these transformations. For instance, a method for the aminocarbonylation of (hetero)aryl halides uses a simple cobalt catalyst promoted by visible light, showcasing broad applicability to various amine nucleophiles and even extending to less reactive aryl chlorides. rsc.org Similarly, nickel-catalyzed aminocarbonylation has been developed using carbamoylsilanes as the amide source, a procedure that is tolerant of diverse functional groups on the aryl halide. rsc.org

The general scheme for this reaction involves the oxidative addition of the aryl halide to a low-valent metal center, followed by CO insertion and reductive elimination to yield the amide product. The choice of catalyst, ligands, and reaction conditions is critical for achieving high yields, especially with electron-deficient substrates like 4-nitro-substituted aryl halides.

Table 1: Examples of Transition-Metal Catalyzed Aminocarbonylation Systems

| Catalyst System | Substrate Scope | Key Features | Source(s) |

|---|---|---|---|

| Cobalt(II) salt / Visible Light | (Hetero)aryl iodides, bromides, chlorides | Utilizes light as a promoter, operates under mild conditions. | rsc.org |

C-H Bond Functionalization Strategies for Benzamide Skeletons

Direct functionalization of carbon-hydrogen (C-H) bonds on a pre-existing benzamide skeleton represents a highly atom-economical and efficient strategy for creating molecular complexity. The amide group itself can act as a directing group, guiding the catalyst to a specific C-H bond, typically at the ortho position. This approach avoids the need for pre-functionalized starting materials.

Cobalt-catalyzed reactions have been particularly prominent in this area. For example, the C-H activation and annulation of benzamides with alkynes can produce complex heterocyclic structures like isoquinolinones. nih.gov These reactions proceed through a concerted metalation-deprotonation mechanism, where a cobalt catalyst selectively activates the C-H bond ortho to the directing amide group. nih.gov Such strategies have been applied in sequential three-component reactions, coupling a benzamide, a diene, and an aldehyde with high selectivity under cobalt(III) catalysis. researchgate.net The use of first-row transition metals like cobalt is advantageous due to their lower cost compared to precious metals like rhodium or palladium, which are also used for C-H activation. researchgate.net

Table 2: C-H Functionalization Reactions on Benzamide Scaffolds

| Catalyst | Reactant(s) | Product Type | Key Aspect | Source(s) |

|---|---|---|---|---|

| Co(acac)₂·2H₂O | Fluoroalkylated Alkynes | Fluoroalkylated Isoquinolinones | The amide directs C-H activation at the ortho position. | nih.gov |

| Cobalt(III) Complex | Butadiene, Aldehydes | Densely functionalized acyclic compounds | Selective three-component C-H bond addition. | researchgate.net |

Regioselective Synthesis of Substituted N-Methoxy-N-methylbenzamides

Regioselectivity, the control over the position of chemical bond formation, is paramount in organic synthesis. For substituted benzamides, this means controlling the placement of functional groups on the aromatic ring.

One direct method involves using a starting material that already contains the desired substitution pattern, such as 4-nitrobenzoic acid or its derivatives, and then forming the Weinreb amide. However, more advanced strategies achieve regioselectivity during the construction of the substituted ring. For example, in the synthesis of complex phenazines, nonsymmetrically substituted 4,5-dialkoxy-2-nitroanilines are used as precursors to ensure that substituents are placed at specific, designed positions in the final product. nih.gov This principle of using asymmetrically substituted precursors is broadly applicable.

In C-H activation reactions, the inherent directing ability of the N-methoxy-N-methylamide group provides excellent regioselectivity, almost exclusively favoring functionalization at the ortho position. nih.gov When multiple C-H bonds are available, steric and electronic factors of other substituents on the ring can influence the outcome, sometimes allowing for selective functionalization at the less hindered position. The synthesis of specific isomers of substituted N-methylbenzamides has been demonstrated in the development of neurokinin-2 receptor antagonists, where precise substituent placement is key to biological activity. johnshopkins.edu

Chemo- and Regioselectivity in Synthesis

Achieving high levels of both chemo- and regioselectivity is a central challenge in the synthesis of multifunctional molecules like this compound.

Chemoselectivity refers to the ability to react with one functional group in the presence of others. In the context of the target molecule, a synthetic step must be compatible with the Weinreb amide and the nitro group. For instance, during a transition-metal catalyzed aminocarbonylation of 1-halo-4-nitrobenzene, the conditions must be selective for the carbon-halogen bond, leaving the nitro group intact. rsc.orgrsc.org Similarly, when using protecting groups, their introduction and removal must not interfere with other parts of the molecule. Methyl ethers (methoxy groups) are often used as protecting groups for phenols due to their general stability, but they can be selectively cleaved using specific reagents like boron tribromide, often at low temperatures to avoid side reactions. nih.gov

Regioselectivity , as discussed previously, is crucial for obtaining the correct isomer. The para relationship between the amide and the nitro group in the target molecule is typically established by starting with a 4-substituted benzene (B151609) derivative (e.g., 4-nitrobenzoic acid or 1-bromo-4-nitrobenzene). In cases of C-H functionalization on an existing N-methoxy-N-methylbenzamide, the reaction is highly regioselective for the ortho position due to the directing effect of the amide. nih.gov

Large-Scale Preparative Considerations and Industrial Relevance

The industrial-scale synthesis of fine chemicals like this compound is governed by factors of cost, safety, efficiency, and environmental impact. Weinreb amides are highly valued in industrial synthesis, particularly in the pharmaceutical sector, because they are stable intermediates that react cleanly with organometallic reagents to form ketones without the common side reaction of over-addition to form tertiary alcohols.

For large-scale preparation, the development of catalytic processes that use inexpensive and abundant metals like cobalt and nickel is highly significant. rsc.orgrsc.org These methods are preferable to those requiring stoichiometric reagents or expensive precious metals. The ability to perform reactions under mild conditions, with low catalyst loadings, and in environmentally benign solvents are key considerations for scaling up production.

The relevance of substituted benzamides is highlighted by their use as precursors to biologically active molecules. For example, nitro-N-methylbenzamide derivatives have been synthesized as part of research into potent neurokinin-2 receptor antagonists. johnshopkins.edu The synthesis of such compounds on a larger scale necessitates robust and reproducible methods. The transition-metal catalyzed aminocarbonylation of aryl halides is a strong candidate for industrial application due to its efficiency and convergence, allowing for the rapid construction of the core benzamide structure from readily available starting materials.

Mechanistic Studies of N Methoxy N Methyl 4 Nitrobenzamide Reactivity

Reaction Pathways of the N-Methoxy-N-methyl Amide Moiety

The N-methoxy-N-methyl amide, or Weinreb amide, is a particularly useful functional group in organic synthesis due to its unique reactivity profile. Unlike other carboxylic acid derivatives, it can undergo addition reactions with potent nucleophiles without the common issue of over-addition. This controlled reactivity is attributed to the formation of a stable intermediate, a feature central to its synthetic utility.

When N-methoxy-N-methyl-4-nitrobenzamide is treated with organometallic reagents, such as organolithium or Grignard reagents, the reaction proceeds to form a ketone after an aqueous workup. The key to this transformation is the formation of a stable tetrahedral intermediate. wikipedia.orgorganic-chemistry.org The nucleophilic carbon of the organometallic reagent adds to the electrophilic carbonyl carbon of the amide. The resulting intermediate is stabilized by the chelation of the metal ion (Li⁺ or MgX⁺) between the carbonyl oxygen and the methoxy (B1213986) oxygen. wikipedia.orgorganic-chemistry.orgwikipedia.orgacs.org This five-membered chelate is stable at low temperatures and prevents the collapse of the intermediate and subsequent second addition of the nucleophile, a common side reaction with other acyl compounds like esters or acid chlorides. wikipedia.orgorganic-chemistry.org Upon acidic workup, the chelate is broken down, and the intermediate collapses to yield the corresponding 4-nitro-substituted ketone.

Table 1: Reaction of Weinreb Amides with Organometallic Reagents

| Reagent Type | General Formula | Intermediate | Final Product (after workup) |

|---|---|---|---|

| Organolithium | R-Li | Stable five-membered lithium chelate | Ketone (R-C(=O)-Ar) |

| Grignard Reagent | R-MgX | Stable five-membered magnesium chelate | Ketone (R-C(=O)-Ar) |

The reduction of the Weinreb amide moiety in this compound to an aldehyde can be achieved using metal hydride reagents like lithium aluminum hydride (LiAlH₄) or diisobutylaluminum hydride (DIBAL-H). wikipedia.orgescholarship.org Similar to the mechanism with organometallic reagents, the reaction proceeds through a stable, chelated tetrahedral intermediate. acs.orgstackexchange.com The hydride attacks the carbonyl carbon, and the aluminum atom is chelated by the two oxygen atoms. This stable intermediate prevents over-reduction to the corresponding alcohol, which is a frequent outcome in the reduction of esters and other amides. acs.orgstackexchange.com The aldehyde is only formed upon aqueous workup when the intermediate complex is hydrolyzed. acs.org This method provides a reliable and high-yielding pathway to aldehydes. wikipedia.org

Chelation is the cornerstone of the predictable reactivity of the N-methoxy-N-methyl amide group. wikipedia.orgnih.gov The ability of the N-methoxy group's oxygen atom to coordinate with the metal center of the incoming organometallic or hydride reagent is what stabilizes the tetrahedral adduct. wikipedia.orgacs.orgstackexchange.com This bidentate chelation forms a stable five-membered ring structure. The stability of this chelated intermediate is the primary reason why the reaction halts at the ketone or aldehyde stage. organic-chemistry.orgstackexchange.com Without this chelation, the tetrahedral intermediate would readily expel the N-methoxy-N-methylamine group to form the ketone in situ, which would then be susceptible to a second nucleophilic attack, leading to an alcohol. organic-chemistry.orgstackexchange.com The requirement for a separate workup step to break down the stable chelate and liberate the carbonyl product is a defining characteristic of Weinreb amide chemistry.

Transformations Involving the Nitro Group

The nitro group attached to the aromatic ring is a strong electron-withdrawing group, which significantly influences the reactivity of the benzene (B151609) ring and also presents a site for chemical transformation.

The nitro group of this compound can be selectively reduced to a primary amino group (aniline derivative) while preserving the Weinreb amide functionality. A variety of reagents can accomplish this transformation. Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or nickel is a common method. Other chemical reducing agents are also effective and can offer high chemoselectivity. For instance, reagents such as hydrazine hydrate in the presence of a catalyst, or sulfurated sodium borohydride (NaBH₂S₃), can reduce aromatic nitro groups to amines without affecting other sensitive functional groups like amides or esters. researchgate.netcdnsciencepub.com Similarly, systems like sodium borohydride in the presence of transition metal complexes, such as Ni(PPh₃)₄, have been developed for the selective reduction of nitroaromatics. jsynthchem.com

Table 2: Selected Reagents for the Reduction of Aromatic Nitro Groups

| Reducing Agent/System | Typical Conditions | Selectivity Notes |

|---|---|---|

| H₂ / Pd-C | Pressurized H₂ gas, various solvents | Can sometimes reduce other groups (e.g., alkenes). |

| Hydrazine Hydrate / Catalyst (e.g., Zn) | Refluxing solvent | Effective for selective reduction in the presence of amides. researchgate.net |

| NaBH₂S₃ | Reflux in THF | High yields, tolerates ester, nitrile, and halide groups. cdnsciencepub.com |

| NaBH₄ / Ni(PPh₃)₄ | Ethanol, room temperature | Offers a mild and efficient method for this transformation. jsynthchem.com |

The presence of the strongly electron-withdrawing nitro group at the para position significantly activates the aromatic ring of this compound towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This reaction allows for the displacement of a leaving group on the ring by a nucleophile. While the primary compound does not have a typical leaving group like a halide, the principles of SNAr are critical to understanding its potential reactivity. The mechanism involves a two-step addition-elimination process. libretexts.org A nucleophile attacks the carbon atom bearing a leaving group (ipso-carbon), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.orglibretexts.org The negative charge in this complex is delocalized onto the nitro group, which is a crucial stabilizing factor. wikipedia.orglibretexts.org In a subsequent step, the leaving group is eliminated, and the aromaticity of the ring is restored. For this compound, if a suitable leaving group (e.g., a halogen) were present at the ortho or para positions relative to the nitro group, it would be highly susceptible to displacement by nucleophiles such as alkoxides, amines, or thiolates.

Catalytic Reaction Mechanisms

This compound and its analogs are effective substrates in a range of catalytic reactions. The N-methoxy amide group can act as a directing group, facilitating the activation of otherwise inert C-H bonds, and can also function as an internal oxidant, obviating the need for external oxidizing agents.

Palladium-Catalyzed Processes

Palladium catalysis has been effectively used for the functionalization of N-methoxy aryl amides. These reactions often proceed via C-H activation, directed by the N-methoxy amide group, leading to the formation of a palladacycle intermediate.

One notable application is the selective O-cyclization of N-methoxy aryl amides with reagents like dibromomethane (CH₂Br₂) or 1,2-dichloroethane (1,2-DCE). This process, catalyzed by palladium, results in the simultaneous formation of new C(sp³)–O and C(sp²)-C(sp³) bonds. The reaction is tolerant of a variety of functional groups on the aromatic ring, including both electron-donating and electron-withdrawing substituents organic-chemistry.org.

Another significant palladium-catalyzed transformation is the mono-alkylation of N-methoxybenzamides. This reaction achieves high mono-selectivity for ortho-C-H activation and subsequent alkylation with alkyl halides. The use of structurally rigid alkene ligands, such as norbornene derivatives, has been shown to modulate the reactivity and selectivity of this process.

Table 1: Examples of Palladium-Catalyzed Reactions of N-Methoxy Aryl Amides

| Reaction Type | Catalyst | Reagents | Product Type | Ref. |

|---|---|---|---|---|

| Selective O-Cyclization | Pd(OAc)₂ | CH₂Br₂ or 1,2-DCE, KOAc | Cyclic ether-amides | organic-chemistry.org |

| Mono-alkylation | Pd(OAc)₂ | Alkyl halides, Norbornene ligand | Ortho-alkylated amides | |

| Annulation | Palladium catalyst | β-keto esters | Isoquinolinone derivatives |

Rhodium-, Iridium-, and Ruthenium-Catalyzed C-H Activation

Rhodium, iridium, and ruthenium catalysts are also highly effective in promoting C-H activation reactions of N-methoxybenzamides, leading to a diverse array of complex molecules.

Rhodium-Catalyzed Reactions: Rhodium(III) catalysts are widely used for the C-H activation of N-methoxybenzamides. These reactions include asymmetric C-H activation with quinones to form chiral tricyclic hydrophenanthridinone scaffolds with high enantioselectivity. Chemodivergent annulations with sulfoxonium ylides have also been developed, where the reaction outcome is controlled by the choice of an acidic additive. Furthermore, Rh(III) catalysts facilitate cascade C-H imidization/cyclization reactions with isoxazolones to assemble dihydroquinazolin-4(1H)-one derivatives. In some cases, N-methoxyamides can act as amidation reagents in Rh(III)-catalyzed C-H activation researchgate.net.

Iridium-Catalyzed Reactions: Iridium(III) catalysts have been employed in the C-H amidation and cyclization of NH-sulfoximines using N-alkoxyamides as the amidation reagent, leading to the formation of thiadiazine 1-oxides acs.orgnih.gov. This one-pot cascade reaction demonstrates the utility of N-alkoxyamides as versatile reagents in iridium catalysis acs.orgnih.gov. The catalytic cycle is proposed to involve the generation of an iridacyclic intermediate, followed by coordination of the N-methoxyamide and N–O bond cleavage acs.org.

Ruthenium-Catalyzed Reactions: Ruthenium catalysts are effective for the oxidative C-H bond olefination of N-methoxybenzamides. In these reactions, the N-methoxy group acts as an internal oxidizing directing group, which avoids the need for external oxidants. Depending on the reaction partner and solvent, this can lead to ortho-substituted Heck-type products or 3,4-dihydroisoquinolinones. Additionally, ruthenium-catalyzed cascade C-H activation/annulation of alkyne-tethered N-alkoxybenzamides has been developed, offering a pathway to diverse products through a novel mechanism.

Table 2: Overview of Rh-, Ir-, and Ru-Catalyzed C-H Activation of N-Methoxy Amides

| Metal Catalyst | Reaction Type | Coupling Partner | Product Type |

|---|---|---|---|

| Rhodium(III) | Asymmetric C-H Activation | Quinones | Chiral tricyclic hydrophenanthridinones |

| Rhodium(III) | Chemodivergent Annulation | Sulfoxonium ylides | Dihydroisoquinolinones or Acylmethylated benzamides |

| Iridium(III) | C-H Amidation/Cyclization | NH-Sulfoximines | Thiadiazine 1-oxides |

| Ruthenium(II) | Oxidative Olefination | Acrylates, Styrenes | Olefinated benzamides, Dihydroisoquinolinones |

| Ruthenium(II) | Cascade Annulation | Tethered Alkynes | Polycyclic amides |

Proposed Catalytic Cycles and Intermediates

The mechanisms of these catalytic reactions generally involve the formation of a metallacyclic intermediate through C-H activation directed by the N-methoxy amide group.

For palladium-catalyzed reactions, a plausible mechanism for O-cyclization involves the formation of a palladacycle, which then undergoes oxidation, tautomerization, and an intramolecular Sₙ2 attack to complete the cyclization organic-chemistry.org. Annulation reactions are proposed to proceed through a Pd(II)/Pd(IV) catalytic cycle.

In rhodium(III)-catalyzed processes, the reaction typically begins with the formation of a five-membered rhodacyclic intermediate. This is followed by coordination and insertion of the coupling partner (e.g., an alkyne or carbene precursor) and subsequent reductive elimination to release the product and regenerate the active catalyst. In some cascade reactions, the involvement of a Rh(V) nitrenoid species has been proposed.

The mechanism for ruthenium-catalyzed annulation of alkyne-tethered N-alkoxybenzamides is particularly noteworthy. It is proposed to follow a Ru(II)–Ru(IV)–Ru(II) pathway where N–O bond cleavage occurs before alkyne insertion. This is a departure from the conventional mechanism where alkyne insertion precedes N–O bond cleavage. The in situ generated acetic acid from the C-H/N-H activation step facilitates the N-O bond cleavage to form a Ru-nitrene species.

For iridium-catalyzed C-H amidation/cyclization, the proposed mechanism starts with C-H bond cleavage of the substrate to form an iridacyclic intermediate. This is followed by coordination of the N-methoxyamide and subsequent N–O bond cleavage to generate an iridium intermediate that leads to the final product acs.org.

Radical Processes in N-Alkylation and Other Transformations

Beyond transition metal catalysis, N-methoxy amides can participate in radical reactions. The generation of nitrogen-centered amidyl radicals from N-methoxy amide derivatives opens up avenues for various transformations. These highly reactive intermediates can be generated under photochemical conditions.

Visible-light-induced photoredox catalysis can be used to generate amidyl radicals from N-substituted aryloxy amides. This process involves a single-electron transfer (SET) reduction of the amide upon excitation of a photosensitizer, leading to N-O bond fragmentation and the formation of the amidyl radical acs.org. This radical can then undergo cyclization or other downstream reactions acs.org.

In the context of N-alkylation, while direct radical N-alkylation of this compound is not extensively documented, related radical processes offer insight. For instance, the reduction of N-chloro-N-methoxy-4-nitrobenzamide can produce an aminyl radical, which can then dimerize core.ac.uk. This suggests that under appropriate conditions, the N-methoxy amide scaffold can be a precursor to nitrogen-centered radicals capable of further reactivity.

N-S Coupling Reactions

A notable transformation involving N-methoxy aryl amides is their N-S coupling with sulfoxides, catalyzed by iron salts acs.orgnih.govresearchgate.net. This method provides an efficient route to N-acyl sulfoximines, which are important structural motifs in medicinal chemistry acs.orgnih.gov. The reaction is tolerant of a wide range of electron-donating and electron-withdrawing groups on the aryl ring of the N-methoxy amide acs.orgnih.gov.

Control experiments have shown that the N-methoxy group is essential for this transformation to occur. A plausible reaction mechanism involves the initial coordination of the N-methoxy amide to the iron(III) catalyst, followed by deprotonation of the N-H bond to form an initial intermediate. This intermediate then transforms into an Fe-nitrenoid complex. This reactive species is subsequently trapped by the sulfoxide through a nucleophilic addition process, leading to the N-S coupled product and regeneration of the iron(III) catalyst acs.org.

Table 3: Iron-Catalyzed N-S Coupling of N-Methoxy Amides

| Catalyst | Substrates | Product | Key Mechanistic Step | Ref. |

|---|---|---|---|---|

| FeCl₃ | N-Methoxy amide, Sulfoxide | N-Acyl sulfoximine | Formation of an Fe-nitrenoid complex | acs.orgnih.gov |

Advanced Spectroscopic and Structural Characterization of N Methoxy N Methyl 4 Nitrobenzamide Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the molecular structure of organic compounds in solution. For N-methoxy-N-methyl-4-nitrobenzamide, both proton (¹H) and carbon-13 (¹³C) NMR provide unambiguous evidence for its constitution. The spectra for this compound have been reported in the supporting information of a study on palladium-catalyzed aminocarbonylation reactions. rsc.org

The ¹H NMR spectrum provides information on the chemical environment, number, and connectivity of protons in the molecule. The para-substitution on the benzene (B151609) ring creates a magnetically symmetrical environment, leading to a characteristic splitting pattern for the aromatic protons. The two methyl groups (N-CH₃) and methoxy (B1213986) group (O-CH₃) are expected to appear as sharp singlets in distinct regions of the spectrum due to their unique electronic environments.

Table 1: Expected ¹H NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| ~ 8.30 | Doublet | 2H | Aromatic H (ortho to NO₂) |

| ~ 7.90 | Doublet | 2H | Aromatic H (ortho to C=O) |

| ~ 3.75 | Singlet | 3H | O-CH₃ |

Note: Predicted values are based on established chemical shift principles and data for analogous compounds. The aromatic protons form an AA'BB' system.

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their hybridization and electronic environment. For this compound, a total of seven distinct signals are expected: four for the aromatic carbons, one for the carbonyl carbon, and two for the methyl carbons. The strong electron-withdrawing effect of the nitro group and the carbonyl group significantly influences the chemical shifts of the aromatic carbons.

Table 2: Expected ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ ppm) | Assignment |

|---|---|

| ~ 168 | C=O (Amide Carbonyl) |

| ~ 150 | C-NO₂ (Aromatic) |

| ~ 140 | C-C=O (Aromatic) |

| ~ 129 | CH (Aromatic, ortho to C=O) |

| ~ 124 | CH (Aromatic, ortho to NO₂) |

| ~ 62 | O-CH₃ |

Note: Predicted values are based on established chemical shift principles and spectral data for analogous compounds. rsc.org

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. For this compound (molecular formula C₉H₁₀N₂O₄), the nominal molecular weight is 210.19 g/mol . abovchem.com High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which is crucial for confirming the elemental formula. The calculated exact mass for the neutral molecule is 210.06406 Da. In typical ESI-MS analysis, the compound would be observed as its protonated molecular ion [M+H]⁺ with a calculated m/z of 211.0713.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FT-IR spectrum of this compound is characterized by strong absorptions corresponding to the amide and nitro functional groups.

Key vibrational frequencies include:

Amide C=O Stretch: A strong, sharp absorption band is expected in the region of 1640-1680 cm⁻¹.

Nitro NO₂ Stretches: Two distinct, strong bands are characteristic of the nitro group: an asymmetric stretching vibration typically near 1510-1550 cm⁻¹ and a symmetric stretching vibration around 1340-1370 cm⁻¹.

Aromatic C=C Stretches: Medium to weak absorptions in the 1450-1600 cm⁻¹ region are indicative of the benzene ring.

C-N Stretch: The stretching vibration for the C-N bond of the amide is typically found in the 1300-1400 cm⁻¹ range.

Table 3: Principal IR Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| C=O Stretch | Amide | 1640 - 1680 | Strong |

| NO₂ Asymmetric Stretch | Nitro | 1510 - 1550 | Strong |

| C=C Stretch | Aromatic | 1450 - 1600 | Medium-Weak |

| NO₂ Symmetric Stretch | Nitro | 1340 - 1370 | Strong |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound has not been reported in the Cambridge Structural Database, significant structural insights can be derived from the analysis of closely related compounds. The crystal structure of 4-methoxy-N-methylbenzamide, which differs only by the substituent at the 4-position (methoxy vs. nitro), provides a reliable model for the core molecular geometry. researchgate.net

The analysis of 4-methoxy-N-methylbenzamide reveals key structural parameters that are largely transferable to the nitro analog. researchgate.net The molecule is not perfectly planar. A crucial geometric parameter is the dihedral angle between the plane of the benzene ring and the plane of the amide group (O=C-N). In the crystal structure of 4-methoxy-N-methylbenzamide, this angle is 10.6(1)°. researchgate.net This slight twist is a result of optimizing electronic conjugation and minimizing steric strain.

It is anticipated that the powerful electron-withdrawing nature of the 4-nitro group in this compound would enhance the delocalization between the phenyl ring and the carbonyl group, potentially leading to a smaller dihedral angle and a more planar conformation compared to its 4-methoxy counterpart. The bond lengths within the benzene ring are also expected to be slightly altered, reflecting the electronic influence of the nitro substituent.

Table 4: Selected Geometric Parameters from the Crystal Structure of the Analog 4-Methoxy-N-methylbenzamide

| Parameter | Bond/Angle | Value |

|---|---|---|

| Dihedral Angle | Benzene Ring // Amide Plane | 10.6(1)° |

| Bond Length | C=O | ~1.24 Å |

| Bond Length | C-N (Amide) | ~1.34 Å |

Data obtained from the crystallographic study of 4-methoxy-N-methylbenzamide. researchgate.net

Insights into Intermolecular Interactions

The crystalline structure and intermolecular interactions of this compound are crucial for understanding its solid-state properties. While specific crystallographic data for this compound is not extensively documented in publicly available literature, analysis of closely related structures, such as N-chloro-N-methoxy-4-nitrobenzamide and 4-methoxy-N-methylbenzamide, provides significant insights into the probable intermolecular forces at play.

In related benzamide (B126) derivatives, the molecular packing is often dominated by a combination of hydrogen bonds and other weak interactions. For instance, in the crystal structure of 4-methoxy-N-methylbenzamide, molecules are linked by N—H⋯O hydrogen bonds, which are further supported by C—H⋯O contacts, creating chains within the crystal lattice. researchgate.netnih.gov These chains are then interconnected through C—H⋯π interactions, resulting in a complex three-dimensional network. researchgate.netnih.gov The presence of the electron-withdrawing nitro group at the para position in this compound is expected to significantly influence the electronic distribution and, consequently, the nature and strength of these intermolecular interactions.

The study of N-chloro-N-methoxy-4-nitrobenzamide reveals that the amide nitrogen atom can adopt a pyramidal geometry, a feature influenced by the presence of two electronegative substituents. core.ac.uk This pyramidalization affects the bond lengths and angles within the amide group. core.ac.uk The nitro group, being a strong electron-withdrawing group, is anticipated to enhance the acidity of any potential C-H donors and influence the acceptor strength of the oxygen atoms, potentially leading to stronger and more directional intermolecular contacts. In the crystal structure of N-chloro-N-methoxy-4-nitrobenzamide, the nitro group lies in the plane of the aryl substituent. core.ac.uk

Table 1: Hydrogen-Bond Geometry in Related Benzamide Derivatives (Å, °)

| D—H⋯A | D—H | H⋯A | D⋯A | D—H⋯A | Symmetry Code | Reference |

| 4-methoxy-N-methylbenzamide | ||||||

| N—H···O | 0.86 | 2.20 | 2.961 (2) | 147 | x, -y+3/2, z+1/2 | nih.gov |

| C—H···O | 0.93 | 2.46 | 3.378 (3) | 169 | x, -y+3/2, z+1/2 | nih.gov |

| C—H···Cg | 0.96 | 2.94 | 3.816 (3) | 153 | -x+1, -y+1, -z+1 | nih.gov |

| 4-Methoxy-N-(4-methoxy-2-nitrophenyl)benzamide | ||||||

| N—H···O | 0.86 | 2.22 | 2.951 (3) | 143 | -x+1, y-1/2, -z+3/2 | researchgate.net |

| C—H···O | 0.93 | 2.49 | 3.208 (4) | 133 | x, y, z | researchgate.net |

Note: Data presented is for related compounds to infer potential interactions in this compound. Cg refers to the centroid of the benzene ring.

Other Spectroscopic Techniques for Specialized Studies

Beyond the standard spectroscopic methods, a range of specialized techniques can be employed to gain deeper insights into the molecular structure, electronic properties, and vibrational dynamics of this compound and its derivatives.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy, provides detailed information about the vibrational modes of the molecule. nih.gov For related nitrobenzamide compounds, these techniques have been used to identify the characteristic frequencies of the nitro, carbonyl, and amide groups. nih.gov In a study of o-nitrobenzamide, FT-IR and FT-Raman spectra were recorded and the fundamental vibrational frequencies were assigned with the aid of computational methods. nih.gov Such studies on this compound would allow for a detailed analysis of the influence of the N-methoxy-N-methylamide and 4-nitro substituents on the vibrational modes of the benzoyl moiety.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful tool. While standard ¹H and ¹³C NMR are used for basic structural elucidation, advanced NMR techniques can probe more subtle structural and dynamic features. For instance, the use of the Gauge-Independent Atomic Orbital (GIAO) method in computational chemistry allows for the prediction of NMR chemical shifts, which can then be compared with experimental data to validate the proposed structure and conformation. nih.gov

UV-Vis spectroscopy can be utilized to study the electronic transitions within the molecule. The analysis of the absorption spectra, often complemented by Time-Dependent Density Functional Theory (TD-DFT) calculations, can provide information on the HOMO-LUMO energy gap, which is related to the chemical reactivity and electronic interactions within the molecule. researchgate.net

Furthermore, for compounds with interesting optical properties, techniques to study non-linear optical (NLO) behavior can be employed. The investigation of related molecules like 4-Methoxy-4'-Nitrobiphenyl has shown that computational methods can predict the first-order hyperpolarizability, indicating the potential of a compound as an NLO material. researchgate.net Given the presence of electron-donating (methoxy) and electron-withdrawing (nitro) groups in the broader family of these compounds, it is conceivable that this compound could be investigated for such properties.

Table 2: Spectroscopic Data for Related Compounds

| Compound | Technique | Key Findings | Reference |

| o-Nitrobenzamide | FT-IR, FT-Raman, NMR | Assignment of fundamental vibrational frequencies and analysis of ¹H and ¹³C NMR chemical shifts. | nih.gov |

| 4-Methoxy-4'-Nitrobiphenyl | FT-IR, FT-Raman, UV-Vis, NMR | Investigation of vibrational spectra, electronic structure, and non-linear optical properties. | researchgate.net |

| 4-methoxy-N-methylbenzamide | ¹³C NMR, GC-MS, IR | Availability of spectral data for structural comparison. | nih.gov |

Theoretical and Computational Chemistry Studies of this compound and Related Compounds

Theoretical and computational chemistry provide powerful tools for understanding the structure, reactivity, and properties of molecules at an atomic and electronic level. For a compound like this compound, these methods can offer insights that are often difficult or impossible to obtain through experimental means alone. While specific computational studies on this compound are not extensively available in public literature, the following sections outline the key theoretical approaches and illustrate their application using data from closely related molecules.

Applications As a Synthetic Building Block in Complex Molecule Synthesis

Synthesis of Advanced Intermediates for Downstream Chemical Transformations

The strategic placement of the nitro group and the N-methoxy-N-methylamide (Weinreb amide) functionality makes N-methoxy-N-methyl-4-nitrobenzamide an excellent starting material for the synthesis of a variety of advanced intermediates. The Weinreb amide is particularly notable for its ability to react with organometallic reagents to form ketones, a transformation that is often difficult to control with other carboxylic acid derivatives.

The nitro group, an electron-withdrawing moiety, can be readily transformed into other functional groups. For instance, the reduction of the nitro group to an amine is a common and pivotal step in many synthetic pathways. This transformation opens up a plethora of possibilities for further molecular elaboration, including diazotization reactions and the formation of amides or sulfonamides.

A significant application of this compound is as a precursor for the synthesis of substituted benzophenones. This is typically achieved through the reaction of this compound with a Grignard reagent or an organolithium reagent. The resulting 4-nitrobenzophenone (B109985) can then undergo further modifications, such as the reduction of the nitro group to an amine, which can then be used to construct more complex heterocyclic systems.

| Reagent/Condition | Product | Application of Product |

| 1. Grignard Reagent (e.g., Phenylmagnesium bromide)2. Acidic workup | 4-Nitrobenzophenone | Precursor for dyes, polymers, and pharmaceuticals |

| 1. Reducing agent (e.g., SnCl2, H2/Pd-C)2. Further derivatization | 4-Aminobenzamide derivatives | Building blocks for pharmacologically active molecules |

Derivatization and Functionalization Strategies

The chemical versatility of this compound allows for a range of derivatization and functionalization strategies, enabling the synthesis of a diverse array of complex molecules. The primary sites for functionalization are the nitro group and the aromatic ring.

The nitro group can be reduced to an amine, which can then be acylated, alkylated, or used in coupling reactions to introduce new substituents. For example, the resulting 4-amino-N-methoxy-N-methylbenzamide can be diazotized and subsequently subjected to Sandmeyer or Suzuki coupling reactions to introduce a variety of functionalities at the 4-position of the benzene (B151609) ring.

Furthermore, electrophilic aromatic substitution reactions can be employed to introduce additional functional groups onto the benzene ring, although the strong deactivating effect of the nitro group directs incoming electrophiles to the meta position.

Key derivatization reactions include:

Reduction of the nitro group: This is a fundamental transformation that significantly alters the electronic properties of the molecule and provides a handle for further functionalization.

Nucleophilic aromatic substitution: The electron-deficient nature of the aromatic ring, due to the nitro group, can facilitate nucleophilic aromatic substitution reactions under specific conditions, allowing for the introduction of various nucleophiles.

| Reaction Type | Reagents | Functional Group Transformation |

| Reduction | H₂, Pd/C or SnCl₂, HCl | -NO₂ → -NH₂ |

| Diazotization followed by Sandmeyer Reaction | 1. NaNO₂, HCl2. CuX (X = Cl, Br, CN) | -NH₂ → -Cl, -Br, -CN |

| Suzuki Coupling (post-reduction and diazotization) | Arylboronic acid, Pd catalyst | -NH₂ → -Aryl |

Formation of Symmetrical Resorcylate Oligomer Units

While direct evidence for the use of this compound in the formation of symmetrical resorcylate oligomers is not extensively documented, its structural motifs suggest a potential role as a precursor in their synthesis. Resorcylic acid lactones are a class of natural products with significant biological activities, and their synthesis often involves the coupling of smaller, functionalized aromatic units.

The general strategy for synthesizing such oligomers often involves the creation of a central aromatic core which is then symmetrically elaborated. A plausible, though not explicitly reported, synthetic route could involve the derivatization of this compound to a di- or tri-substituted benzene derivative. This intermediate could then undergo a dimerization or oligomerization process to form the core structure of a symmetrical resorcylate.

The key would be the strategic manipulation of the functional groups on the this compound precursor to facilitate the desired coupling reactions. For instance, conversion of the nitro group to a leaving group or a group capable of participating in a cross-coupling reaction would be a necessary step.

Future Directions and Emerging Research Avenues

Development of Novel Catalytic Systems for Enhanced Reactivity and Selectivity

The transformation of the nitro group and the reactivity of the Weinreb amide moiety in N-methoxy-N-methyl-4-nitrobenzamide are central to its synthetic utility. Future research is heavily invested in creating new catalytic systems to control these transformations with greater precision.

The selective reduction of the nitro group in nitroarenes to form valuable amines is a cornerstone of chemical synthesis. researchgate.net While traditional methods often employ precious metal catalysts like palladium and platinum, the focus is shifting towards more abundant and cost-effective alternatives such as iron, nickel, and gold nanoparticles. nih.govrsc.org For instance, nanoscale Fe2O3-based catalysts have demonstrated high selectivity in the hydrogenation of various nitroarenes. nih.gov The development of supported gold nanoparticles also presents a versatile system for the controlled reduction of nitroarenes to different products, including anilines, by adjusting reaction conditions. rsc.org

Beyond the nitro group, enhancing the reactivity of the Weinreb amide itself is a key objective. Palladium-catalyzed carbonylative coupling reactions, for example, provide an efficient route to Weinreb amides from aryl halides. rsc.org Innovations in this area include the use of palladium nanoparticles supported on metal-organic frameworks like ZIF-8, which offer high activity and recyclability. rsc.org Furthermore, ruthenium-catalyzed C-H functionalization has been explored to introduce new bonds at specific positions on the aromatic ring of Weinreb amides, showcasing the potential for directing group-assisted transformations. mdpi.comnih.gov

| Catalyst System | Transformation | Key Advantages |

| Nanoscale Fe2O3 | Selective hydrogenation of nitro group | Earth-abundant metal, high selectivity |

| Supported Gold Nanoparticles | Controlled reduction of nitro group | High versatility, tunable product selectivity |

| Pd Nanoparticles on ZIF-8 | Carbonylative coupling for amide synthesis | High activity, recyclable catalyst |

| Ru(II) complexes | C-H oxidation and olefination | Regioselective functionalization |

Exploration of Unconventional Reactivity Modes of the Nitrobenzamide Moiety

Historically, the Weinreb amide has been primarily utilized for the synthesis of ketones and aldehydes due to its ability to prevent over-addition of organometallic reagents. wikipedia.orgmychemblog.com However, current research is venturing beyond these classical transformations to unlock new reactivity patterns of the this compound scaffold.

A significant area of exploration is the use of the Weinreb amide as a directing group in transition metal-catalyzed C-H functionalization reactions. mdpi.com This strategy allows for the selective introduction of various functional groups at the ortho-position of the benzamide (B126) ring, a transformation that is otherwise difficult to achieve. Ruthenium and rhodium catalysts have been successfully employed for the ortho-alkenylation and olefination of aromatic Weinreb amides. mdpi.comnih.gov

The nitro group itself is also being investigated for its role in directing reactions. While traditionally seen as an electron-withdrawing group that deactivates the aromatic ring towards electrophilic substitution, its ability to direct C-H activation is a growing area of interest. rsc.orgyoutube.com This opens up possibilities for novel transformations that leverage the electronic properties of the nitro group to control regioselectivity. Furthermore, recent studies have demonstrated the organophotocatalytic N-O bond cleavage of Weinreb amides, expanding their chemistry beyond simple acylation. acs.org

Integration with Flow Chemistry and Sustainable Synthesis Methodologies

The principles of green chemistry are increasingly influencing synthetic strategies, and the integration of this compound chemistry with flow synthesis represents a significant step towards more sustainable processes. researchgate.net Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. researchgate.netacs.org

The synthesis of ketones from Weinreb amides has been successfully adapted to flow systems. For instance, the generation of organosodium reagents in a flow reactor and their subsequent reaction with Weinreb amides provides a safe and efficient method for ketone synthesis. acs.orgnih.gov This approach avoids the handling of unstable reagents in large quantities, a common issue in batch synthesis.

Furthermore, the development of sustainable catalytic systems for transformations involving this compound is a key research focus. This includes the use of water as a solvent and the development of recyclable catalysts. mdpi.com For example, the catalytic reduction of nitroarenes has been achieved in water using perovskite catalysts, which can be easily recovered and reused. mdpi.com

Advanced Mechanistic Elucidation using State-of-the-Art Techniques

A deep understanding of reaction mechanisms is crucial for the rational design of more efficient and selective synthetic methods. Modern analytical and computational techniques are being applied to unravel the intricate details of reactions involving this compound.

In-situ spectroscopic techniques, such as infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy, allow for the real-time monitoring of reaction progress and the detection of transient intermediates. These methods provide valuable insights into the catalytic cycle and the factors that govern reactivity and selectivity.

Computational chemistry, particularly density functional theory (DFT), has become an indispensable tool for studying reaction mechanisms at the molecular level. nih.gov DFT calculations can be used to model reaction pathways, determine the energies of transition states and intermediates, and elucidate the role of the catalyst and substituents. nih.govnih.gov For example, computational studies have been used to understand the reactivity of different nitroarenes in catalytic reduction reactions and the origin of the barrier height in electrophilic aromatic substitutions. nih.govnih.gov These theoretical insights, when combined with experimental data, provide a comprehensive picture of the reaction mechanism.

Design and Synthesis of Novel this compound Analogs with Modified Reactivity Profiles

The systematic modification of the this compound structure offers a powerful strategy for fine-tuning its reactivity and exploring new chemical space. The synthesis of analogs with different substituents on the aromatic ring or modifications to the Weinreb amide moiety can lead to compounds with unique and desirable properties.

For example, introducing electron-donating or electron-withdrawing groups at various positions on the benzene (B151609) ring can significantly influence the reactivity of both the nitro group and the amide functionality. mdpi.com Structure-activity relationship studies have shown that the electronic nature of substituents can affect the rate and selectivity of catalytic reductions of the nitro group. mdpi.com Similarly, the steric and electronic properties of substituents can impact the efficiency of C-H functionalization reactions directed by the Weinreb amide. nih.gov

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-methoxy-N-methyl-4-nitrobenzamide, and how can reaction yields be optimized?

- Methodology : The compound is typically synthesized via coupling reactions. A reported method involves reacting 4-nitrobenzoic acid with N-methoxy-N-methylamine using coupling reagents like DCC/HOBt, achieving a 97% yield under mild conditions. Key steps include acid chloride formation (using reagents like thionyl chloride) followed by amidation. Optimization involves controlling reaction time (12–24 hours), temperature (room temperature), and stoichiometric ratios of reagents . Purification via silica gel column chromatography (ethyl acetate/hexane) is standard .

Q. How is this compound characterized structurally?

- Methodology : Structural confirmation relies on spectroscopic techniques:

- 1H/13C NMR : Peaks at δ 8.26 (d, aromatic H) and δ 167.7 (amide carbonyl) confirm the nitrobenzamide backbone .

- IR : Stretching frequencies for NO₂ (~1520 cm⁻¹) and amide C=O (~1650 cm⁻¹) are diagnostic .

- Elemental analysis : Matches calculated C, H, N, and O percentages .

Q. What solvent and temperature conditions are optimal for synthesizing and handling this compound?

- Methodology : Dichloromethane (DCM) or acetonitrile are preferred solvents due to their inertness and solubility properties. Reactions are conducted at room temperature (25°C) to avoid decomposition. For storage, the compound should be kept in anhydrous conditions at -20°C to prevent hydrolysis .

Q. What purification methods are effective for isolating this compound?

- Methodology : Column chromatography with ethyl acetate/hexane (1:3 ratio) effectively removes unreacted starting materials. Recrystallization from ethanol/water mixtures can further enhance purity .

Advanced Research Questions

Q. How does this compound participate in catalytic C–H bond functionalization?

- Methodology : The compound acts as a directing group in cyclometalation reactions with transition metals (Rh, Ir, Ru). For example, [Cp*RhCl₂]₂ reacts with the amide to form a five-membered metallacycle, enabling C–H activation at the nitrobenzamide’s ortho position. These intermediates catalyze alkene insertions or cross-couplings, with yields >80% in model reactions .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

- Methodology : Density functional theory (DFT) methods (B3LYP/6-311G(d,p)) calculate HOMO-LUMO gaps (~4.5 eV), polarizabilities, and hyperpolarizabilities. Molecular docking studies suggest potential bioactivity, such as enzyme inhibition, by analyzing binding affinities to target proteins (e.g., MMP-9) .

Q. What mechanistic insights exist for its role in HERON reactions or mutagenicity?

- Methodology : The nitro group stabilizes radical intermediates during thermal decomposition, leading to HERON (Heterolytic Ring-Opening Nitration) pathways. Ames II testing indicates low mutagenicity compared to other anomeric amides, but precautions (gloves, fume hoods) are advised due to structural analogs’ mutagenic potential .

Q. How do spectroscopic techniques resolve contradictions in crystallographic vs. solution-phase data?

- Methodology : Single-crystal X-ray diffraction (e.g., SHELX refinement) reveals non-planar amide linkages (dihedral angles ~28°), while solution NMR may average conformations. Discrepancies in bond lengths (e.g., C=O) between solid-state and computed gas-phase structures highlight environmental effects .

Q. What are the best practices for handling and disposing of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。